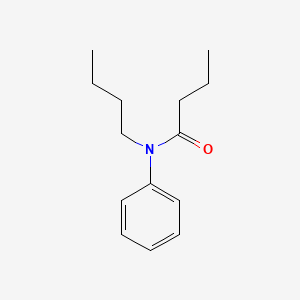
Butyranilide, N-butyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyranilide, N-butyl- is an organic compound with the molecular formula C14H21NO. It is a derivative of aniline, where the aniline nitrogen is bonded to a butyl group and the carbonyl carbon is bonded to a butyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Butyranilide, N-butyl- can be synthesized through the reaction of butyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of Butyranilide, N-butyl- involves the use of large-scale reactors where butyric acid and aniline are combined with a dehydrating agent. The reaction mixture is heated to facilitate the formation of the amide bond, and the product is then isolated and purified through distillation or crystallization.
Types of Reactions:
Oxidation: Butyranilide, N-butyl- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-butyl-N-oxide derivatives.
Reduction: Formation of N-butylamine.
Substitution: Formation of various substituted anilides depending on the nucleophile used.
科学的研究の応用
Butyranilide, N-butyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Butyranilide, N-butyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity through binding to the active site or the modulation of receptor activity through interaction with receptor proteins.
類似化合物との比較
Butyranilide: The parent compound without the butyl substitution.
N-Phenylbutyramide: Similar structure but with a phenyl group instead of an aniline derivative.
N-Butylacetamide: Similar structure but with an acetamide group instead of a butyramide group.
Uniqueness: Butyranilide, N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
6289-67-4 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
N-butyl-N-phenylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-3-5-12-15(14(16)9-4-2)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
InChIキー |
OPLXQAOLCIOBNX-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=CC=CC=C1)C(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


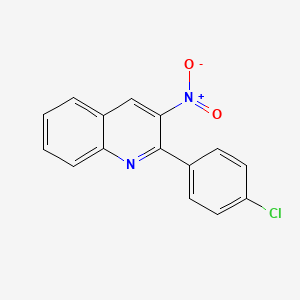

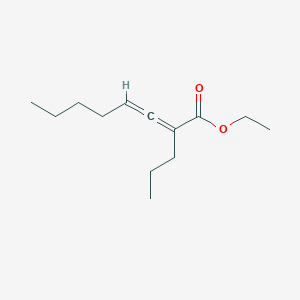
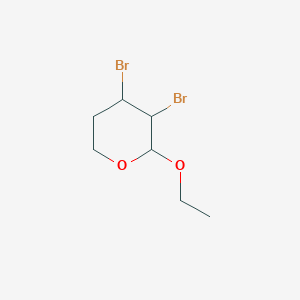
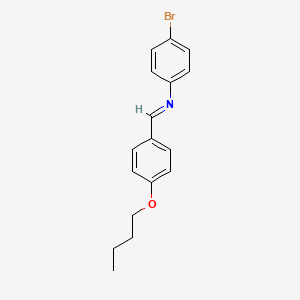
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
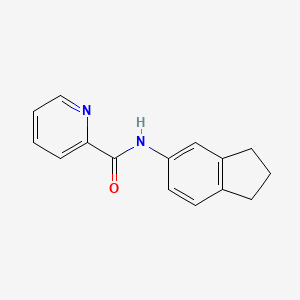
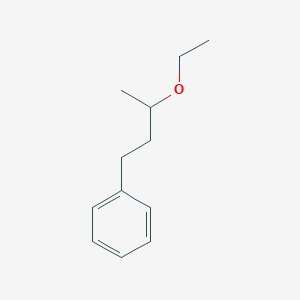

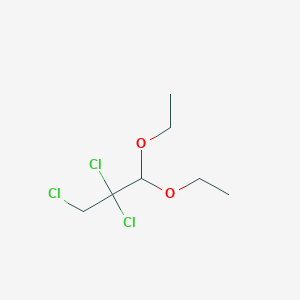
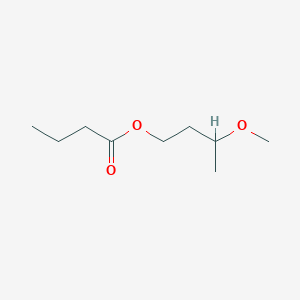
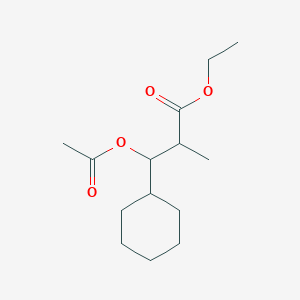
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
